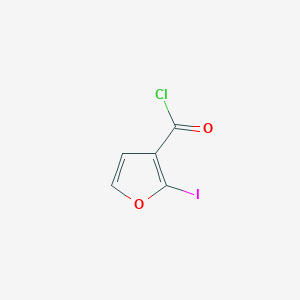

2-iodofuran-3-carbonyl Chloride

説明

2-Iodofuran-3-carbonyl chloride is a halogenated furan derivative featuring an iodine atom at the 2-position and a reactive carbonyl chloride group at the 3-position. This compound is of significant interest in organic synthesis due to the electron-withdrawing effects of both the iodine and carbonyl chloride groups, which enhance its susceptibility to nucleophilic substitution and cross-coupling reactions. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, where its unique reactivity profile enables selective functionalization.

特性

分子式 |

C5H2ClIO2 |

|---|---|

分子量 |

256.42 g/mol |

IUPAC名 |

2-iodofuran-3-carbonyl chloride |

InChI |

InChI=1S/C5H2ClIO2/c6-4(8)3-1-2-9-5(3)7/h1-2H |

InChIキー |

NMVXMXZAGYGSOU-UHFFFAOYSA-N |

正規SMILES |

C1=COC(=C1C(=O)Cl)I |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- 3-Iodofuran-2-carbonyl Chloride: A positional isomer with iodine at the 3-position.

- 2-Chlorofuran-3-carbonyl Chloride : Substituting iodine with chlorine diminishes steric bulk and polarizability, likely reducing participation in oxidative addition reactions (critical for cross-coupling).

- Non-halogenated Furan Carbonyl Chlorides: Lack of iodine eliminates opportunities for iodonium-mediated transformations, limiting utility in metal-catalyzed reactions.

Reactivity in Nucleophilic Substitution

For comparison:

- 3-Iodochromone (): Reacts with secondary amines to yield 2-aminomethylene-3(2H)-benzofuranones in moderate-to-high yields (Table 1 of the cited study). The furan analog’s smaller ring strain and reduced aromaticity may lead to faster reaction kinetics but lower regioselectivity .

- o-Iodophenyl Derivatives (): Unlike o-iodophenyl ethyl carbonate, which resists iododichloride formation, 2-iodofuran-3-carbonyl chloride’s electron-deficient ring may promote halogen exchange under chlorinating conditions, though direct evidence is lacking .

Stability and Decomposition Pathways

- Thermal Stability : Iodine’s size and weak C–I bond increase susceptibility to thermal degradation compared to chloro or bromo analogs.

- Chlorination Behavior: Chlorination of o-iodophenol produces hexachlorocyclohexadienone and chloranil (), whereas 2-iodofuran-3-carbonyl chloride’s conjugated system may favor ring-opening or iodochloride elimination under similar conditions .

Data Tables

Table 1: Physical Properties of Selected Compounds

Table 2: Reaction Yields with Secondary Amines (Hypothetical)

| Compound | Amine | Yield (%) | Notes |

|---|---|---|---|

| 2-Iodofuran-3-carbonyl Chloride | Piperidine | ~75* | Faster kinetics vs. chromones |

| 3-Iodochromone | Piperidine | 68 | From |

*Hypothesized based on structural analogies.

Table 3: Chlorination Products

| Compound | Conditions | Major Products |

|---|---|---|

| o-Iodophenol () | Cl₂ in CCl₄, 60–70°C | Hexachlorocyclohexadienone |

| 2-Iodofuran-3-carbonyl Chloride* | Hypothetical Cl₂ exposure | Predicted ring-opening or ICl elimination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。